Conversion of 3,5-Dibromo Substitution to Tritium Enables Late-Stage Radiolabeling of Peptides
The 3,5-dibromo substitution on the tyrosine ring serves as a precursor for catalytic tritiation, enabling the synthesis of tritium-labeled peptides without handling radioactive intermediates. In the synthesis of [tyr-3,5-3H2]-α-melanotropin, a precursor peptide containing 3,5-dibromotyrosine in position 2 ([Dbt2]-α-melanotropin) was prepared and converted to the labeled hormone via catalytic tritiation in the final step [1].
| Evidence Dimension | Capacity for late-stage tritium labeling |
|---|---|
| Target Compound Data | 3,5-dibromo substitution convertible to tritium (³H) via catalytic tritiation |
| Comparator Or Baseline | Unmodified tyrosine (Fmoc-Tyr-OH) lacking bromine substitution |
| Quantified Difference | No tritiation possible with unmodified tyrosine |
| Conditions | Peptide synthesis of α-melanotropin analog followed by catalytic tritiation |
Why This Matters
This functionality eliminates the need to handle radioactive intermediates during multi-step peptide synthesis, improving safety and reducing radiochemical waste for applications requiring labeled peptides.
- [1] Nikolics, K., Teplan, I., & Medzihradszky, K. (1976). Labeled poly peptides part 5 synthesis of alpha melanotropin labeled with tritium on the tyrosine residue via the di bromo intermediate. Journal of Labelled Compounds and Radiopharmaceuticals, 12(2), 163-171. View Source
